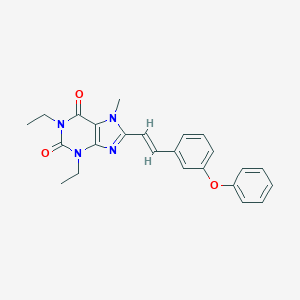

![molecular formula C29H40N2O4 B121641 ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate CAS No. 147770-08-9](/img/structure/B121641.png)

ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl benzoate derivatives involves various chemical reactions, including Knoevenagel condensation, condensation with arylidinemalononitrile derivatives, and reactions with electrophilic reagents. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized using a Knoevenagel condensation reaction of 4-methylbenzaldehyde and ethyl acetoacetate . Another example is the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, which were prepared by interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques, including IR, Raman, 1H NMR, 13C NMR, and X-ray diffraction methods. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography . Theoretical vibrational frequencies and geometric parameters were also calculated using computational methods such as Ab Initio Hartree Fock and Density Functional Theory .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include the use of reagents such as ammonium thiocyanate, piperidine, trifluoroacetic acid, and FeCl3. The reactions often lead to the formation of intermediates that are further transformed into the final products. For example, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate involves a condensation followed by H2/Pd/C reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their molecular structures and the presence of functional groups. The compounds exhibit various degrees of solubility, crystallinity, and stability, which are important for their potential applications. The presence of groups such as the ethoxycarbonyl group on the benzene ring is crucial for biological activity, as seen in the case of the anti-juvenile hormone agent .

科学研究应用

Identification and Synthesis of Novel Impurities in Repaglinide

Research on Repaglinide, an anti-diabetic drug, identified seven unknown impurities, including derivatives similar in structure to the specified chemical compound. This study highlighted the importance of identifying and synthesizing impurities for drug purity and safety. The impurities were isolated using preparative high-performance liquid chromatography and characterized by various analytical techniques, demonstrating the compound's relevance in ensuring pharmaceutical quality and safety (Kancherla et al., 2018).

Asymmetric Synthesis of Alkaloids

Another application involves the asymmetric intramolecular Michael reaction to construct chiral building blocks for enantioselective alkaloid synthesis. This process is vital for producing optically active compounds, essential in drug development for their specific biological activities (Hirai et al., 1992).

Development of Anti-Juvenile Hormone Agents

In the field of biochemistry and pest management, derivatives of the chemical have been synthesized for their potential as novel anti-juvenile hormone agents. These compounds play a critical role in controlling pest populations by inducing premature metamorphosis in insects, demonstrating the compound's utility in environmental and agricultural applications (Ishiguro et al., 2003).

Synthesis of Repaglinide and Related Compounds

Research on the synthesis of Repaglinide and related compounds, including the specified chemical, focuses on developing efficient production methods. These studies aim to improve the yield, purity, and environmental impact of manufacturing processes for pharmaceutical compounds, illustrating the compound's relevance in industrial chemistry and pharmaceutical manufacturing (We, 2014).

Copolymerization with Styrene

The compound has applications in materials science, specifically in the copolymerization with styrene to create novel polymers. These polymers have potential uses in various industries, including coatings, adhesives, and packaging materials, highlighting the compound's versatility and importance in the development of new materials (Kharas et al., 2015).

属性

IUPAC Name |

ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCMVLQJMIXDSI-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Repaglinide Ethyl Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)

![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)

![3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine](/img/structure/B121563.png)

![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)

![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)

![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)

![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B121588.png)

![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)

![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)